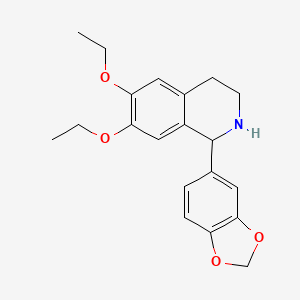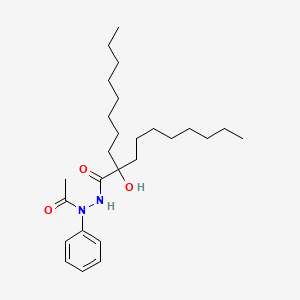![molecular formula C10H5N5O B11509939 2-Oxa-1,3,4,5a,10-pentaaza-cyclopenta[a]fluorene](/img/structure/B11509939.png)
2-Oxa-1,3,4,5a,10-pentaaza-cyclopenta[a]fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-1,3,4,5a,10-pentaaza-cyclopenta[a]fluorene is a heterocyclic compound characterized by its unique structure, which includes an oxygen atom and multiple nitrogen atoms within a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-1,3,4,5a,10-pentaaza-cyclopenta[a]fluorene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic ring system. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the successful formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Oxa-1,3,4,5a,10-pentaaza-cyclopenta[a]fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-Oxa-1,3,4,5a,10-pentaaza-cyclopenta[a]fluorene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Oxa-1,3,4,5a,10-pentaaza-cyclopenta[a]fluorene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 5-Ethyl-2-oxa-1,3,4,5a,10-pentaaza-cyclopenta[a]fluorene
- 5-Phenyl-2-oxa-1,3,4,5a,10-pentaaza-cyclopenta[a]fluorene
- 6-Methyl-3-aryl-7,8-dihydro-6H-9-oxa-1,2,3a,4,6-pentaaza-cyclopenta[a]naphthalen-5-ylamine
Comparison: Compared to similar compounds, 2-Oxa-1,3,4,5a,10-pentaaza-cyclopenta[a]fluorene is unique due to its specific ring structure and the presence of an oxygen atom within the ring. This structural uniqueness can influence its chemical reactivity, biological activity, and potential applications. For instance, the presence of the oxygen atom may enhance its ability to participate in certain chemical reactions or interact with biological targets.
Properties
Molecular Formula |
C10H5N5O |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene |
InChI |
InChI=1S/C10H5N5O/c1-2-4-7-6(3-1)12-10-8-9(14-16-13-8)11-5-15(7)10/h1-5H |
InChI Key |
POHZAURHTBHGDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=NC4=NON=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11509863.png)

![methyl (4Z)-4-[2-(benzyloxy)benzylidene]-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11509879.png)
![4'-[1-(propan-2-yl)-1H-benzimidazol-2-yl]-2,3'-biquinoline](/img/structure/B11509885.png)
![4-(3-Chloro-phenyl)-1,3,4,6,7,8-hexahydro-cyclopenta[g]quinolin-2-one](/img/structure/B11509888.png)
![6'-amino-2-oxo-3'-(pyridin-3-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11509892.png)
![2-{4-[2-(2-hydroxyethoxy)ethyl]piperazino}-N~1~-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11509905.png)
![7-(4-fluorophenyl)-1,3-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B11509916.png)
![Ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B11509923.png)
![(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-N-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11509924.png)
![7-{4-[(4-Acetylphenyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11509926.png)

![N-[2-(Adamantan-1-YL)ethyl]-N-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-YL]acetamide](/img/structure/B11509946.png)
![N-{1-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}benzamide](/img/structure/B11509953.png)
